3-Chloro-2-oxopropyl triphenylphosphonium chloride
Overview
Description
3-Chloro-2-oxopropyl triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C21H19Cl2OP. It is a white to off-white crystalline powder that is used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
3-Chloro-2-oxopropyl triphenylphosphonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of (E)-1,4-dichlorobut-3-en-2-one with triphenylphosphine. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound is produced efficiently and cost-effectively.
Chemical Reactions Analysis
3-Chloro-2-oxopropyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can also participate in addition reactions, particularly with compounds containing multiple bonds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-2-oxopropyl triphenylphosphonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-oxopropyl triphenylphosphonium chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
3-Chloro-2-oxopropyl triphenylphosphonium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A common reagent in organic synthesis, used to form carbon-phosphorus bonds.
Triphenylphosphonium chloride: Another organophosphorus compound with similar reactivity and applications.
Chloroacetyl chloride: A related compound used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific reactivity and versatility in different chemical reactions, making it a valuable reagent in both research and industrial applications.
Properties
IUPAC Name |
(3-chloro-2-oxopropyl)-triphenylphosphanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOHQLJKMAQPH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13605-65-7 | |
Record name | 3-Chloro-2-oxopropyl triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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